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1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide

Catalog No.
S12650142
CAS No.
M.F
C28H29N3O
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-ca...

Product Name

1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide

IUPAC Name

1-benzyl-N-(1-benzylpiperidin-4-yl)indole-5-carboxamide

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C28H29N3O/c32-28(29-26-14-16-30(17-15-26)20-22-7-3-1-4-8-22)25-11-12-27-24(19-25)13-18-31(27)21-23-9-5-2-6-10-23/h1-13,18-19,26H,14-17,20-21H2,(H,29,32)

InChI Key

GZTHZUIACYBHAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide is a synthetic compound characterized by its complex structure, which includes an indole core, a benzyl group, and a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The indole structure is often associated with various biological activities, making such derivatives of interest in pharmacological research.

Typical of amides and indoles. Key reactions include:

  • Nucleophilic Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Acylation Reactions: The carboxamide group can react with acylating agents to form more complex derivatives.
  • Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form amines or alcohols under appropriate conditions.

These reactions enable the synthesis of analogs that may possess enhanced biological activity or altered pharmacokinetic properties.

1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide exhibits significant biological activity, particularly as a potential pharmacological agent. Research indicates that compounds with similar structures may act on various receptors in the central nervous system, including opioid and cannabinoid receptors. These interactions suggest potential applications in pain management and neuropharmacology.

The synthesis of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide typically involves several key steps:

  • Formation of the Indole Core: Starting from readily available indole derivatives, the indole core can be synthesized through cyclization reactions.
  • Piperidine Ring Construction: The piperidine moiety is introduced via reductive amination or similar methods using 1-benzyl-4-piperidone as a precursor.
  • Amidation: The final step involves coupling the indole derivative with the piperidine component to form the amide bond, usually facilitated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

The unique structure of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide makes it a candidate for various applications:

  • Pharmaceutical Development: Potential use in developing analgesics or psychoactive substances due to its interaction with CNS receptors.
  • Research Tool: As a probe in studies investigating receptor mechanisms and drug interactions.
  • Synthetic Intermediate: Can serve as a building block for synthesizing more complex compounds with desired biological properties.

Interaction studies are crucial for understanding how 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide interacts with biological targets. Preliminary studies may involve:

  • Binding Affinity Assessments: Evaluating its affinity for specific receptors using radiolabeled ligands.
  • Functional Assays: Testing the compound's effect on cellular signaling pathways related to pain and mood regulation.
  • Comparative Studies: Analyzing its activity against known compounds to determine relative potency and selectivity.

These studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Pentyl-3-(1-naphthoyl)indoleIndole core with naphthoyl substitutionKnown for cannabinoid receptor activity
N-(4-fluorobenzyl)-N-(1-pentyl)-indazole-3-carboxamideIndazole core with fluorobenzeneExhibits potent psychoactive effects
N-(adamantan-1-yl)-N-(5-fluoropentyl)-indazole-3-carboxamideAdamantane structure enhances lipophilicityPotentially improved CNS penetration

These compounds highlight the diversity within this chemical class while underscoring the unique features of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide, particularly its specific piperidine and indole configurations which may influence its biological activity and receptor interactions.

Multi-Step Synthesis Pathways from Indole and Piperidine Precursors

The synthesis of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide requires a sophisticated multi-step approach that combines the construction of both indole and piperidine structural components [1]. The compound, with molecular formula C28H29N3O and molecular weight 423.5 grams per mole, presents significant synthetic challenges due to its complex bis-benzylated structure [1].

The primary synthetic pathway involves the preparation of 1H-indole-5-carboxylic acid as the starting material, which can be obtained through several established methodologies [3]. The Fischer indole synthesis represents the most widely accepted method for indole construction, involving the cyclization of arylhydrazone intermediates under acidic conditions [24] [25]. This process begins with the formation of a phenylhydrazone through acid-catalyzed reaction of hydrazine with carbonyl compounds, followed by a crucial [3] [3]-sigmatropic rearrangement that breaks the nitrogen-nitrogen bond while forming a new carbon-carbon bond [24]. The mechanism proceeds through protonation and isomerization to the enamine tautomer, followed by electrocyclic rearrangement and subsequent aromatization to deliver the indole nucleus [24].

Alternative approaches utilize the Hemetsberger-Knittel indole synthesis, which employs Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes followed by thermolytic cyclization [11]. This method offers advantages in terms of regioselectivity control, particularly for 5-substituted indole derivatives required for the target compound synthesis [11].

For piperidine precursor preparation, intramolecular cyclization strategies have proven most effective [5]. The aza-Michael reaction pathway provides access to substituted piperidines through double bond activation, with organocatalytic systems offering excellent enantioselectivity control [5]. Recent developments in hydrogen borrowing [5+1] annulation methods utilizing iridium catalysis enable stereoselective synthesis of C4-substituted piperidines, which are essential intermediates for the target molecule [5].

The optimal synthetic sequence typically involves initial preparation of 1-benzylpiperidine-4-carboxylic acid through reductive amination of 4-piperidone with benzaldehyde using sodium triacetoxyborohydride in 1,2-dichloroethane solvent [22]. This is followed by reduction to the corresponding amine and subsequent coupling with the appropriately functionalized indole derivative [2].

Critical Evaluation of Benzylation Techniques: N-Alkylation vs. C-Alkylation

The regioselectivity of benzylation reactions represents a critical factor in the synthesis of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide [10]. The compound requires selective N-benzylation at both the indole nitrogen and the piperidine nitrogen positions while avoiding undesired C-alkylation pathways [27].

N-alkylation of indole derivatives typically proceeds through deprotonation of the indole nitrogen followed by nucleophilic substitution with benzyl halides [4]. The reaction conditions significantly influence the regioselectivity outcome, with factors including temperature, solvent choice, and base selection playing crucial roles [32]. Optimal conditions for indole N-benzylation involve the use of sodium hydride as base in dimethylformamide solvent at temperatures ranging from 0°C to room temperature [4].

The mechanistic pathway for N-alkylation proceeds through formation of an indole anion intermediate, which subsequently attacks the electrophilic carbon center of benzyl bromide in a classical SN2 mechanism [10]. This pathway is thermodynamically favored due to the increased nucleophilicity of the deprotonated nitrogen center compared to carbon positions on the indole ring [10].

In contrast, C-alkylation pathways, particularly at the C3 position of indole, can compete under certain reaction conditions [32] [33]. C3-benzylation typically requires more forcing conditions and often utilizes transition metal catalysis or electrophilic activation [32]. Palladium-catalyzed C3-benzylation proceeds at elevated temperatures (80-110°C) and requires specific ligand systems such as DPEphos [33]. The regioselectivity can be enhanced through the use of triethylborane additives, which promote the formation of C3-alkylated products over N-alkylated alternatives [33].

For piperidine benzylation, the N-alkylation pathway is generally favored due to the high nucleophilicity of the secondary amine nitrogen [14]. The reaction typically employs reductive amination conditions with benzaldehyde and reducing agents such as sodium borohydride or sodium cyanoborohydride [14]. Alternative direct alkylation approaches utilize benzyl halides under basic conditions, with potassium carbonate in acetonitrile proving most effective [19].

The selectivity between N-alkylation and C-alkylation can be controlled through careful optimization of reaction parameters. Lower temperatures (0-40°C) favor N-alkylation, while elevated temperatures (>80°C) promote C-alkylation pathways [32] [33]. Solvent effects also play a crucial role, with polar aprotic solvents such as dimethylformamide and acetonitrile favoring N-alkylation, while less polar solvents promote C-alkylation [32].

Carboxamide Formation: Coupling Reagents and Catalytic Systems

The formation of the carboxamide bond in 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide represents the key bond-forming step in the synthetic sequence [11]. This transformation requires the coupling of 1-benzyl-1H-indole-5-carboxylic acid with 1-benzyl-4-piperidinamine under conditions that minimize racemization and side reactions [8].

Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (BOP) has emerged as the coupling reagent of choice for this transformation [11] [20]. BOP generates benzotriazol-1-yl (OBt) active esters that demonstrate excellent reactivity toward primary and secondary amines while maintaining low racemization rates [8] [20]. The mechanism involves initial activation of the carboxylic acid through formation of a phosphonium intermediate, followed by nucleophilic displacement by the benzotriazole hydroxyl group to generate the active OBt ester [8].

The optimal coupling conditions employ BOP (1.5 equivalents) with N,N-diisopropylethylamine (2.4 equivalents) as base in anhydrous dimethylformamide solvent [11]. The reaction proceeds at room temperature over 4-12 hours, providing excellent yields (>90%) with minimal side product formation [11]. The use of excess base is critical to neutralize the hydrogen bromide generated during the coupling process and to maintain the nucleophilicity of the amine coupling partner [11].

Alternative coupling reagents have been evaluated for this transformation, with varying degrees of success [20]. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) provides comparable coupling efficiency but requires pre-activation of the carboxylic acid to minimize side reactions with the amine component [9] [20]. The superior performance of HATU derives from its generation of 7-azabenzotriazol-1-yl (OAt) active esters, which demonstrate enhanced reactivity compared to OBt esters [20].

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offers an alternative approach but requires careful control of reaction conditions to prevent formation of tetramethylguanidinium side products [9] [13]. The mechanism involves formation of uronium active esters that react rapidly with amines, but the high reactivity can lead to decreased selectivity [13].

For challenging coupling reactions involving sterically hindered substrates, the use of microflow synthesis has demonstrated significant advantages [29]. The continuous flow approach enables precise control of residence time (0.5 seconds for acid activation, 4.3 seconds for amidation) and temperature (20°C), resulting in suppressed racemization (<3%) and excellent yields [29]. This methodology employs triphosgene as the activating agent, generating highly reactive acid chloride intermediates that couple rapidly with amine nucleophiles [29].

The optimization of coupling conditions requires careful consideration of stoichiometry, with typical protocols employing 1.5 equivalents of coupling reagent and 2.4 equivalents of base relative to the limiting carboxylic acid component [11]. Reaction monitoring by thin-layer chromatography using 30% ethyl acetate in hexane provides reliable indication of reaction completion [11].

Purification Challenges: HPLC vs. Column Chromatography Approaches

The purification of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide presents significant challenges due to its moderate polarity and potential for formation of closely eluting impurities [21]. The compound's molecular weight of 423.5 grams per mole and lipophilic character necessitate careful selection of purification methodology to achieve the purity levels required for analytical characterization [1].

Flash column chromatography represents the primary purification method for this compound class, utilizing silica gel stationary phase with ethyl acetate-hexane gradient elution systems [11] [12]. The optimal separation conditions employ a gradient from 0-40% ethyl acetate in hexane over 20 column volumes, providing baseline resolution of the target compound from synthetic precursors and side products [11]. The column dimensions require careful optimization, with a typical loading of 2-5% sample weight relative to silica gel mass to maintain separation efficiency [12].

The selection of appropriate solvent systems is critical for successful purification [12]. Ethyl acetate-hexane mixtures provide excellent selectivity for indole carboxamide derivatives, with the target compound typically eluting at 25-35% ethyl acetate concentration [11]. Alternative solvent systems utilizing dichloromethane-methanol gradients (90:10 to 80:20) offer complementary selectivity for removing polar impurities [15].

Preparative high-performance liquid chromatography (HPLC) serves as an alternative purification approach, particularly for samples requiring high purity levels [21] [28]. The method utilizes reversed-phase C18 columns with acetonitrile-water mobile phase systems, providing superior resolution compared to normal-phase flash chromatography [21]. Typical separation conditions employ a gradient from 50% to 95% acetonitrile in water over 30 minutes, with detection at 254 nanometers wavelength [37].

The scale-up considerations for preparative HPLC require systematic optimization of injection volume, flow rate, and column dimensions [28]. The relationship between analytical and preparative scales follows established scaling factors, with injection volume scaling proportionally to the square of the column diameter ratio [28]. For a 4.6 millimeter analytical column scaled to a 19.0 millimeter preparative column, the injection volume increases from 20 microliters to 341 microliters [28].

Comparative analysis of purification methods reveals distinct advantages for each approach [21]. Flash column chromatography offers superior cost-effectiveness and throughput for routine purifications, with typical purification costs 10-20 times lower than preparative HPLC [21]. However, preparative HPLC provides superior resolution for challenging separations and enables purification of compounds that fail to separate by normal-phase methods [21].

The selection criteria for purification methodology depend on several factors including sample complexity, required purity level, and available equipment [21]. For synthetic intermediates requiring 85-95% purity, flash column chromatography proves most efficient [12]. Final products requiring >98% purity typically necessitate preparative HPLC purification or a combination approach utilizing flash chromatography followed by preparative HPLC polishing [21].

Quality control analysis of purified material requires high-performance liquid chromatography with ultraviolet detection [37]. The analytical method employs a C18 column (150 x 4.6 millimeters, 5 micrometer particle size) with acetonitrile-water gradient elution and detection at 254 nanometers . The retention time for 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide typically occurs at 18-22 minutes under these conditions .

Nuclear Magnetic Resonance Signature Analysis: ¹H/¹³C/2D Correlations

Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical tool for structural characterization of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide. The compound exhibits complex NMR signatures that reflect its multi-ring heterocyclic architecture and dynamic conformational behavior [1] [2].

¹H Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide displays distinct chemical shift regions characteristic of its structural components. The indole aromatic protons appear in the region between 7.15-8.15 ppm, with the indole nitrogen-hydrogen signal manifesting as a characteristic singlet around 11.28 ppm [1]. This downfield chemical shift reflects the electron-withdrawing effect of the carboxamide substituent at the 5-position of the indole ring system.

The benzyl aromatic protons generate complex multipicity patterns between 7.15-7.67 ppm, reflecting the presence of two distinct benzyl environments within the molecular framework [1]. The benzyl methylene protons connected to the indole nitrogen appear as a characteristic singlet at approximately 3.45 ppm, while the benzyl methylene group attached to the piperidine nitrogen exhibits similar chemical shift characteristics [1].

The piperidine ring system produces a characteristic pattern of aliphatic proton signals. The axial and equatorial piperidine protons appear as complex multiplets in the region 1.49-2.07 ppm, demonstrating the typical chair conformation dynamics of six-membered saturated heterocycles [1]. The carbon-hydrogen bond attached to the carboxamide nitrogen appears as a characteristic multiplet between 3.68-3.87 ppm, reflecting the influence of both the electron-withdrawing amide group and the piperidine ring environment [1].

¹³C Nuclear Magnetic Resonance Signatures

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the carboxamide group typically resonates in the region 165-175 ppm, characteristic of aromatic carboxamides [3] [4]. The indole aromatic carbons exhibit chemical shifts consistent with substituted indole systems, with the carbon bearing the carboxamide group appearing at approximately 120-130 ppm [3].

The benzyl aromatic carbons produce signals in the typical aromatic region of 125-140 ppm, while the benzyl methylene carbons appear around 50-55 ppm [1]. The piperidine ring carbons exhibit characteristic aliphatic chemical shifts, with the carbon bearing the amide nitrogen appearing at approximately 45-50 ppm due to the deshielding effect of the nitrogen atom [5].

Two-Dimensional NMR Correlation Studies

Heteronuclear Single Quantum Coherence spectroscopy provides definitive carbon-hydrogen connectivity information essential for complete structural assignment [6] [7]. The HSQC spectrum reveals direct one-bond carbon-hydrogen correlations that confirm the molecular connectivity pattern and distinguish between overlapping multipets in the one-dimensional spectra [7].

Heteronuclear Multiple Bond Correlation spectroscopy establishes crucial long-range carbon-hydrogen correlations that define the molecular framework [6] [7]. The HMBC spectrum demonstrates key correlations between the carboxamide carbonyl carbon and both the indole aromatic protons and the piperidine methine proton, confirming the substitution pattern at the indole 5-position [6].

The HMBC correlations also reveal connectivity between the benzyl aromatic carbons and the respective methylene protons, establishing the N-benzyl substitution patterns on both the indole and piperidine nitrogen atoms [6]. These correlations are essential for distinguishing between the two benzyl environments and confirming the overall molecular architecture.

Mass Spectrometric Fragmentation Patterns: HRMS and MS/MS Studies

High-resolution mass spectrometry provides molecular weight confirmation and elemental composition determination for 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide. The molecular ion peak appears at m/z 423.5 [M+H]⁺, consistent with the molecular formula C₂₈H₂₉N₃O [2].

Primary Fragmentation Pathways

The compound exhibits characteristic fragmentation patterns typical of indole carboxamide derivatives under electron impact ionization conditions [8] [9]. The initial fragmentation pathway involves the loss of the N-benzylpiperidine moiety, generating a fragment ion corresponding to the 1-benzylindole-5-carboxamide portion of the molecule [9].

A second major fragmentation route involves the cleavage of the amide bond, resulting in the formation of characteristic fragment ions at m/z corresponding to the N,N-dibenzylpiperidine cation and the 1-benzylindole-5-carboxylic acid fragment [9]. This fragmentation pattern is consistent with the relatively weak nature of the carbon-nitrogen amide bond under high-energy collision conditions.

Secondary Fragmentation Processes

The N,N-dibenzylpiperidine fragment undergoes further fragmentation through the loss of benzyl groups, generating characteristic ions at m/z values corresponding to monobenzylpiperidine and piperidine fragments [9]. The benzyl fragments produce characteristic tropylium ion signals at m/z 91, which represent stable seven-membered carbocation intermediates [9].

The indole-containing fragments exhibit characteristic fragmentation patterns involving the loss of the carboxyl group and subsequent ring rearrangement processes [8]. The indole ring system demonstrates remarkable stability under mass spectrometric conditions, often appearing as base peak fragments in the spectrum [8].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry using orbitrap or time-of-flight analyzers provides accurate mass measurements that confirm the elemental composition of both the molecular ion and major fragment ions [10]. The accurate mass determination distinguishes between isobaric interferences and provides unambiguous molecular formula assignment with mass accuracy typically better than 2 ppm [10].

The isotope pattern analysis further confirms the molecular composition, particularly the presence of three nitrogen atoms within the molecular framework [10]. The nitrogen isotope contributions create characteristic intensity patterns that serve as additional confirmation of the proposed molecular structure.

Vibrational Spectroscopy: FT-IR Band Assignment and Group Frequency Analysis

Fourier-transform infrared spectroscopy provides detailed information about the functional group composition and molecular interactions within 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide. The infrared spectrum exhibits characteristic absorption bands that reflect the various functional groups present in the molecular structure [11] [4].

Carboxamide Vibrational Characteristics

The carboxamide functional group produces two characteristic infrared absorption bands corresponding to the carbon-oxygen stretch and nitrogen-hydrogen bending vibrations [4] [12]. The amide I band, primarily associated with the carbon-oxygen stretching vibration, appears in the region 1655-1675 cm⁻¹ [4]. This frequency range reflects the partial double-bond character of the carbon-oxygen bond due to resonance contributions from the nitrogen lone pair.

The amide II band, involving primarily nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, manifests in the region 1520-1560 cm⁻¹ [4]. The exact frequency depends on the degree of hydrogen bonding and the electronic environment of the amide group [4].

Indole Ring Vibrational Signatures

The indole ring system exhibits characteristic vibrational modes that appear throughout the infrared spectrum [13] [12]. The indole nitrogen-hydrogen stretch produces a sharp absorption band in the region 3400-3500 cm⁻¹, which can shift to lower frequencies upon hydrogen bonding [13]. The indole aromatic carbon-carbon stretching vibrations appear as multiple bands in the region 1450-1600 cm⁻¹ [13].

The indole ring breathing modes and out-of-plane bending vibrations generate characteristic fingerprint absorptions below 1000 cm⁻¹ [13]. These low-frequency vibrations are particularly sensitive to substitution patterns and provide valuable structural information [13].

Benzyl and Piperidine Vibrational Features

The benzyl groups contribute characteristic aromatic carbon-hydrogen stretching vibrations around 3030 cm⁻¹ and aromatic carbon-carbon stretching bands in the region 1480-1600 cm⁻¹ [14] [15]. The benzyl methylene groups produce aliphatic carbon-hydrogen stretching absorptions around 2850-2950 cm⁻¹ [14].

The piperidine ring system exhibits characteristic aliphatic carbon-hydrogen stretching vibrations in the region 2800-3000 cm⁻¹ [14]. The ring breathing modes and carbon-carbon stretching vibrations appear in the fingerprint region below 1500 cm⁻¹ [15]. The tertiary amine nitrogen does not produce a characteristic nitrogen-hydrogen stretch, distinguishing it from primary and secondary amines [15].

Hydrogen Bonding and Intermolecular Interactions

The infrared spectrum provides insights into intermolecular hydrogen bonding interactions involving the indole nitrogen-hydrogen and carboxamide groups [4] [13]. Hydrogen bonding typically shifts the nitrogen-hydrogen and carbon-oxygen stretching frequencies to lower wavenumbers and broadens the absorption bands [4] [13].

The extent of frequency shifting and band broadening depends on the strength and geometry of the hydrogen bonding interactions [4]. In solid-state samples, intermolecular hydrogen bonding between carboxamide groups can create cyclic dimeric structures that significantly affect the vibrational spectrum [4].

UV-Vis Absorption Characteristics: Solvatochromic Behavior Studies

Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide and provides insights into its photophysical properties [16] [17]. The compound exhibits characteristic absorption features arising from the conjugated indole chromophore system.

Electronic Transition Assignments

The primary absorption maximum appears in the region 270-290 nm, characteristic of the indole chromophore π→π* transition [16]. This transition involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the indole ring system [16]. The exact wavelength depends on the electronic effects of the carboxamide substituent at the 5-position.

A secondary absorption band typically appears around 220-240 nm, corresponding to higher-energy π→π* transitions within the indole and benzyl aromatic systems [16]. The extinction coefficients of these transitions provide information about the oscillator strengths and electronic coupling between the aromatic chromophores [16].

Solvatochromic Effects and Polarity Dependence

The ultraviolet-visible absorption spectrum of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide exhibits significant solvatochromic behavior that reflects the molecular dipole moment and polarizability [17] [18]. In polar protic solvents, the absorption maximum typically shifts to longer wavelengths due to specific hydrogen bonding interactions with the indole nitrogen and carboxamide oxygen [17].

The solvatochromic shift magnitude provides quantitative information about the change in dipole moment upon electronic excitation [18]. Positive solvatochromism indicates an increase in dipole moment in the excited state, while negative solvatochromism suggests a decrease in polarity upon excitation [18].

The solvent polarity parameter correlation analysis reveals the relative contributions of dielectric effects and specific solvation interactions [18]. Hydrogen bond donor solvents typically produce larger spectral shifts than hydrogen bond acceptor solvents of similar polarity [18].

Concentration-Dependent Aggregation Effects

At higher concentrations, 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide may exhibit aggregation phenomena that affect the absorption spectrum [19]. π-π stacking interactions between indole ring systems can create excimer-like species with red-shifted absorption characteristics [19].

The aggregation behavior depends on the solvent polarity, concentration, and temperature [19]. Polar solvents that compete for hydrogen bonding sites typically inhibit aggregation, while nonpolar solvents promote π-π stacking interactions [19].

The absorption spectral changes upon aggregation provide insights into the intermolecular organization and packing arrangements in concentrated solutions [19]. These studies are relevant for understanding the compound behavior in biological systems and pharmaceutical formulations.

Temperature and pH Effects on Absorption Properties

The absorption spectrum exhibits temperature dependence that reflects changes in molecular conformation and solvation dynamics [18]. Higher temperatures typically cause slight blue shifts due to increased molecular motion and reduced intermolecular interactions [18].

The pH dependence of the absorption spectrum provides information about protonation equilibria involving the basic nitrogen atoms [18]. The piperidine nitrogen can undergo protonation in acidic solutions, which may affect the overall electronic distribution and absorption characteristics [18].

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

423.231062557 g/mol

Monoisotopic Mass

423.231062557 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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